Cas no 868049-68-7 (1-(2,4-Difluorophenyl)-2-methylpropan-2-ol)

1-(2,4-Difluorophenyl)-2-methylpropan-2-ol is a fluorinated aromatic alcohol with potential applications in pharmaceutical and agrochemical synthesis. Its structure, featuring a difluorophenyl group and a tertiary alcohol moiety, offers reactivity for further functionalization, making it a versatile intermediate. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which can be advantageous in drug design. The compound's sterically hindered alcohol group may also contribute to selective reactivity in coupling or substitution reactions. Suitable for controlled reactions under mild conditions, it serves as a building block for specialized fine chemicals. Handling requires standard precautions for fluorinated organics.
1-(2,4-Difluorophenyl)-2-methylpropan-2-ol structure
868049-68-7 structure
Product name:1-(2,4-Difluorophenyl)-2-methylpropan-2-ol
CAS No:868049-68-7
MF:C10H12F2O
MW:186.198490142822
CID:5782663
PubChem ID:22063448

1-(2,4-Difluorophenyl)-2-methylpropan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(2,4-difluoro-phenyl)-2-methyl-propan-2-ol
    • SY352650
    • MFCD16691360
    • 1-(2,4-Difluorophenyl)-2-methyl-2-propanol
    • SCHEMBL564882
    • CS-0278169
    • 1-(2,4-difluorophenyl)-2-methylpropan-2-ol
    • XUOSNNGPUHIOIK-UHFFFAOYSA-N
    • EN300-1859294
    • 868049-68-7
    • AKOS011477244
    • Benzeneethanol, 2,4-difluoro-α,α-dimethyl-
    • 1-(2,4-Difluorophenyl)-2-methylpropan-2-ol
    • Inchi: 1S/C10H12F2O/c1-10(2,13)6-7-3-4-8(11)5-9(7)12/h3-5,13H,6H2,1-2H3
    • InChI Key: XUOSNNGPUHIOIK-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1CC(C)(C)O)F

Computed Properties

  • Exact Mass: 186.08562133g/mol
  • Monoisotopic Mass: 186.08562133g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.154±0.06 g/cm3(Predicted)
  • Boiling Point: 230.5±25.0 °C(Predicted)
  • pka: 14.79±0.29(Predicted)

1-(2,4-Difluorophenyl)-2-methylpropan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1859294-0.5g
1-(2,4-difluorophenyl)-2-methylpropan-2-ol
868049-68-7
0.5g
$877.0 2023-06-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1348839-250mg
1-(2,4-Difluorophenyl)-2-methylpropan-2-ol
868049-68-7 98%
250mg
¥7181.00 2024-04-27
Enamine
EN300-1859294-0.25g
1-(2,4-difluorophenyl)-2-methylpropan-2-ol
868049-68-7
0.25g
$840.0 2023-06-02
Enamine
EN300-1859294-0.1g
1-(2,4-difluorophenyl)-2-methylpropan-2-ol
868049-68-7
0.1g
$804.0 2023-06-02
Enamine
EN300-1859294-2.5g
1-(2,4-difluorophenyl)-2-methylpropan-2-ol
868049-68-7
2.5g
$1791.0 2023-06-02
Enamine
EN300-1859294-10.0g
1-(2,4-difluorophenyl)-2-methylpropan-2-ol
868049-68-7
10g
$3929.0 2023-06-02
Enamine
EN300-1859294-0.05g
1-(2,4-difluorophenyl)-2-methylpropan-2-ol
868049-68-7
0.05g
$768.0 2023-06-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1348839-5g
1-(2,4-Difluorophenyl)-2-methylpropan-2-ol
868049-68-7 98%
5g
¥20572.00 2024-04-27
Enamine
EN300-1859294-5.0g
1-(2,4-difluorophenyl)-2-methylpropan-2-ol
868049-68-7
5g
$2650.0 2023-06-02
Enamine
EN300-1859294-1.0g
1-(2,4-difluorophenyl)-2-methylpropan-2-ol
868049-68-7
1g
$914.0 2023-06-02

Additional information on 1-(2,4-Difluorophenyl)-2-methylpropan-2-ol

Professional Introduction to 1-(2,4-Difluorophenyl)-2-methylpropan-2-ol (CAS No. 868049-68-7)

1-(2,4-Difluorophenyl)-2-methylpropan-2-ol, identified by the CAS number 868049-68-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a unique structural motif with a 2,4-difluorophenyl group and a secondary alcohol functionality, presents a promising scaffold for the development of novel therapeutic agents.

The chemical structure of 1-(2,4-Difluorophenyl)-2-methylpropan-2-ol consists of a benzene ring substituted with two fluorine atoms at the 2 and 4 positions, coupled with an isobutyl alcohol side chain. This arrangement imparts distinct electronic and steric properties to the molecule, making it an attractive candidate for further exploration in drug discovery. The presence of fluorine atoms is particularly noteworthy, as these elements are frequently employed in medicinal chemistry to modulate metabolic stability, binding affinity, and pharmacokinetic profiles of bioactive molecules.

In recent years, there has been a surge in research focused on the development of fluorinated compounds due to their enhanced biological activity and improved pharmacological properties. The 2,4-difluorophenyl moiety in 1-(2,4-Difluorophenyl)-2-methylpropan-2-ol has been investigated for its potential role in inhibiting various enzymatic targets and interacting with biological receptors. Such interactions are crucial for designing molecules that can selectively modulate cellular processes, thereby addressing a wide range of therapeutic challenges.

One of the most compelling aspects of this compound is its utility as a building block for more complex drug candidates. The secondary alcohol functionality provides a versatile site for further chemical modification, allowing researchers to introduce additional pharmacophores or optimize existing ones. This flexibility has made 1-(2,4-Difluorophenyl)-2-methylpropan-2-ol a valuable intermediate in synthetic chemistry, particularly in the pursuit of novel small-molecule drugs.

The pharmacological potential of 1-(2,4-Difluorophenyl)-2-methylpropan-2-ol has been explored in several preclinical studies. Researchers have demonstrated its ability to interact with specific biological targets, including enzymes and receptors implicated in inflammation, cancer, and neurodegenerative diseases. These findings suggest that this compound may serve as a lead compound or a key component in the development of next-generation therapeutics.

The synthesis of 1-(2,4-Difluorophenyl)-2-methylpropan-2-ol presents both challenges and opportunities for chemists. The introduction of fluorine atoms into the aromatic ring requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and fluorination techniques, have been employed to achieve this goal. These approaches not only enhance the efficiency of synthesis but also open up new avenues for structural diversification.

The growing interest in fluorinated compounds has also led to advancements in analytical techniques for their characterization. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are among the tools used to elucidate the structure and conformational properties of 1-(2,4-Difluorophenyl)-2-methylpropan-2-ol. These techniques provide critical insights into the molecular interactions that underpin its biological activity.

In conclusion, 1-(2,4-Difluorophenyl)-2-methylpropan-2-ol (CAS No. 868049-68-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising pharmacological properties make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.

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